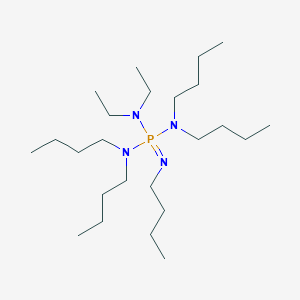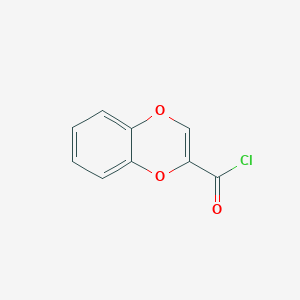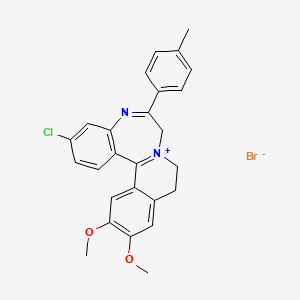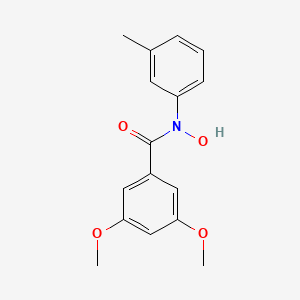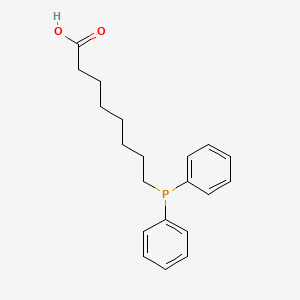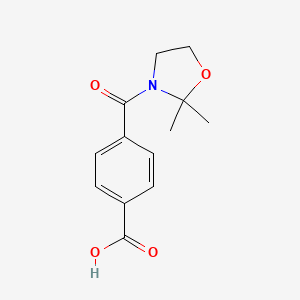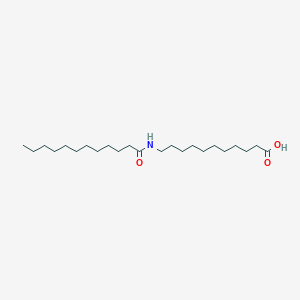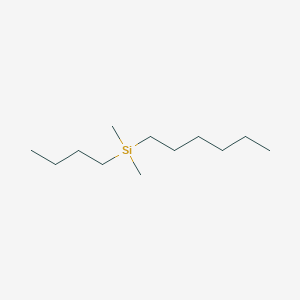![molecular formula C12H12S2 B14433556 3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene CAS No. 79011-13-5](/img/structure/B14433556.png)
3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a methyl group at the 3-position and a prop-2-en-1-ylsulfanyl group at the 2-position of the benzothiophene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzothiophene with prop-2-en-1-ylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation or alkylation can be achieved using reagents like N-bromosuccinimide (NBS) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with cellular receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: A compound with similar structural features but different biological activities.
(Z)-1-Methyl-3-(prop-1-en-1-yl)trisulfane: Another sulfur-containing compound with distinct chemical properties.
Uniqueness
3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene is unique due to its specific substitution pattern on the benzothiophene core, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group and a prop-2-en-1-ylsulfanyl group provides a unique scaffold for further functionalization and exploration in various scientific fields.
Propriétés
Numéro CAS |
79011-13-5 |
|---|---|
Formule moléculaire |
C12H12S2 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
3-methyl-2-prop-2-enylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C12H12S2/c1-3-8-13-12-9(2)10-6-4-5-7-11(10)14-12/h3-7H,1,8H2,2H3 |
Clé InChI |
RUFWCBUANQFLBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


